6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride is a spirocyclic amine compound characterized by its unique structural features, including a spirocyclic core that consists of two interconnected rings sharing a single atom. This compound falls under the category of azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their complex structures and biological activities. The dihydrochloride salt form enhances its solubility and stability for various applications.
The compound is primarily synthesized in laboratory settings and is classified as a spirocyclic amine. Its molecular formula is , with a molecular weight of approximately 317.3 g/mol. The IUPAC name for this compound is 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride, indicating its complex structure and functional groups.
The synthesis of 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride typically involves several key steps:
For industrial-scale production, optimization of these synthetic routes is critical to maximize yield and purity. Techniques such as automated reactors and continuous flow chemistry may be employed to streamline the synthesis process.
The molecular structure of 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride can be represented using various chemical notations:
InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H
IWFUFSKQGSKHRB-UHFFFAOYSA-N
CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl
These representations highlight the compound's complex three-dimensional structure, which is essential for its biological activity and interactions with various targets.
The chemical reactivity of 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride can include:
These reactions not only elucidate the compound's chemical behavior but also inform its potential modifications for enhanced efficacy in applications .
The mechanism of action for 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride primarily involves interactions with specific biological targets within cells. Due to its structural characteristics, it may act on neurotransmitter systems or other molecular pathways relevant in pharmacology:
The following table summarizes key physical and chemical properties of 6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.3 g/mol |
| Appearance | White to slightly yellowish powder |
| Solubility | Soluble in water |
| Melting Point | Not specified |
These properties are crucial for understanding its behavior in biological systems as well as its handling during synthesis and application .
6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride has several notable applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: